3-chloro-N-8-quinolinylbenzamide
Description
Contextualization within Benzamide (B126) and Quinoline (B57606) Derivative Chemistry
The chemical architecture of 3-chloro-N-8-quinolinylbenzamide is a fusion of two well-established and significant molecular frameworks: benzamide and quinoline.
Benzamides are a class of organic compounds derived from benzoic acid. wikipedia.org The simplest form, benzamide itself, is a white solid, but its derivatives are a cornerstone of medicinal chemistry, with many exhibiting a wide array of biological activities. wikipedia.orgontosight.ai This has led to their investigation for therapeutic potential in areas such as cancer and neurological disorders. ontosight.ai
Quinolines are heterocyclic aromatic compounds that are also a "privileged scaffold" in medicinal chemistry due to their versatile biological activities. mdpi.comnih.gov Quinoline and its derivatives have been explored for a vast range of pharmacological applications, including as antibacterial, antiviral, anticancer, and antiparasitic agents. nih.govnih.gov The fusion of these two pharmacologically significant moieties in this compound creates a hybrid structure with the potential for unique biological properties. mdpi.comontosight.ai
Rationale for Academic Investigation of Novel Chemical Entities
The exploration of novel chemical entities (NCEs) like this compound is a fundamental driver of scientific and medical progress. nih.govprimescholars.com Historically, many drugs were developed within large pharmaceutical companies; however, there has been a paradigm shift, with academia and smaller biotechnology companies increasingly taking the lead in identifying new drug targets and early-stage drug candidates. nih.gov
The investigation of NCEs is crucial for several reasons:
Addressing Unmet Medical Needs: The discovery of new molecules is essential for developing treatments for diseases with limited or no therapeutic options. nih.gov
Overcoming Drug Resistance: The emergence of resistance to existing drugs necessitates a continuous search for new compounds with different mechanisms of action. mdpi.com
Expanding Chemical Space: The synthesis and study of novel molecules expand our understanding of chemical possibilities and can lead to the discovery of entirely new classes of drugs and materials. ekb.eg
Overview of Research Trajectories for Complex Organic Molecules
The journey of a complex organic molecule from a concept to a potential application follows a well-defined research trajectory. This process often begins with the design and synthesis of the molecule, which can involve multi-step chemical reactions. ekb.egnih.gov
Following synthesis, a crucial step is the structural characterization of the new compound to confirm its identity and purity. nih.gov Subsequently, the molecule is often subjected to a battery of tests to determine its biological activity. mdpi.com This can involve in vitro assays to assess its effect on specific enzymes or cells, and in some cases, in vivo studies in animal models. mdpi.com Computational tools are also increasingly used to predict the properties and potential biological targets of new molecules, which can help to prioritize the most promising candidates for further investigation. mdpi.comacs.org
Significance of Halogenated Benzamide-Quinoline Scaffolds in Research
The presence of a halogen atom, in this case, chlorine, on the benzamide-quinoline scaffold of this compound is of particular significance. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.com
For instance, the introduction of a chlorine atom can significantly alter the electronic properties of the molecule, which can in turn influence its biological activity. mdpi.com Research on other halogenated benzamides and quinolines has demonstrated the profound impact of halogen substitution on their therapeutic potential. mdpi.commdpi.com Therefore, the halogenated benzamide-quinoline scaffold represents a promising area of research for the discovery of new bioactive compounds.
Data on this compound
| Property | Value | Source |
| Molecular Formula | C16H11ClN2O | nbinno.com |
| Molecular Weight | 282.724 g/mol | nbinno.com |
| LogP | 4.21350 | nbinno.com |
| PSA (Polar Surface Area) | 41.99000 | nbinno.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFJKXSBHGNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro N 8 Quinolinylbenzamide
Retrosynthetic Analysis and Key Disconnection Strategies for the 3-chloro-N-8-quinolinylbenzamide Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.comyoutube.com For this compound, the most prominent functional group is the amide linkage. Disconnections are often made next to heteroatoms like nitrogen or oxygen. amazonaws.com
The primary and most logical disconnection strategy for the this compound core is at the amide C-N bond. This bond connects the 3-chlorobenzoyl moiety and the 8-aminoquinoline (B160924) moiety. This disconnection, known as a C-N disconnection, simplifies the target molecule into two key precursors:
Synthon A: An acyl cation equivalent derived from 3-chlorobenzoic acid.
Synthon B: An amino group equivalent on the quinoline (B57606) ring.
These synthons correspond to the following practical starting materials:
Starting Material A: 3-chlorobenzoic acid or its more reactive derivative, 3-chlorobenzoyl chloride.
Starting Material B: 8-aminoquinoline.
This retrosynthetic pathway is highly efficient as it leads to readily accessible precursors and relies on a robust and high-yielding amide bond formation reaction in the forward synthesis.

Established Synthetic Routes to this compound and its Precursors
The forward synthesis, guided by the retrosynthetic analysis, primarily involves the formation of the central amide bond.
Amidation Reactions for Benzamide (B126) Moiety Formation
The most direct and established method for synthesizing this compound is the acylation of 8-aminoquinoline with a derivative of 3-chlorobenzoic acid. This reaction involves forming the amide bond by reacting the nucleophilic amine group of 8-aminoquinoline with an electrophilic carbonyl group.
A common laboratory procedure involves the Schotten-Baumann reaction conditions, where 8-aminoquinoline is treated with 3-chlorobenzoyl chloride in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.
Reaction: 8-aminoquinoline + 3-chlorobenzoyl chloride → this compound + HCl
Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used to facilitate the reaction directly from 3-chlorobenzoic acid and 8-aminoquinoline, avoiding the need to prepare the acyl chloride.
Coupling Reactions for Quinoline Integration (e.g., C-N Cross-Coupling)
While direct amidation is the most common route, modern cross-coupling reactions offer alternative strategies, particularly for creating the C(aryl)-N bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for forming C-N bonds. wikipedia.orglibretexts.org This reaction couples amines with aryl halides or triflates. organic-chemistry.org
In the context of this compound synthesis, this could be envisioned in two ways:
Synthesis of the 8-aminoquinoline precursor: The Buchwald-Hartwig reaction is instrumental in synthesizing the 8-aminoquinoline starting material itself, by coupling 8-haloquinolines (e.g., 8-bromoquinoline) with an ammonia (B1221849) equivalent. organic-chemistry.org
Direct formation of the target molecule: A more convergent approach would involve the palladium-catalyzed coupling of 8-haloquinoline with 3-chlorobenzamide (B146230). This route is less common for this specific target than direct amidation but represents a powerful alternative in the synthetic chemist's toolkit.
The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation to form a palladium amido complex, and reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
Optimizing the synthesis of this compound via the amidation route involves systematically varying several parameters to maximize the yield and purity of the product. Key factors include the choice of solvent, base, reaction temperature, and reaction time. researchgate.net
A typical optimization process might explore the following:
Solvent: Aprotic solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are often screened.
Base: Organic bases like triethylamine (B128534) (TEA) or pyridine, and inorganic bases like potassium carbonate (K₂CO₃) are tested to find the most effective acid scavenger.
Temperature: Reactions are often run at room temperature, but cooling (0 °C) can control exothermicity, while heating may be required to drive the reaction to completion.
The following table illustrates a hypothetical optimization study for the reaction between 8-aminoquinoline and 3-chlorobenzoyl chloride.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | Pyridine | 25 | 4 | 85 |
| 2 | THF | Pyridine | 25 | 4 | 82 |
| 3 | DCM | TEA | 25 | 4 | 92 |
| 4 | DCM | TEA | 0 to 25 | 6 | 95 |
| 5 | ACN | K₂CO₃ | 50 | 2 | 78 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, the optimal conditions would be using triethylamine (TEA) as the base in dichloromethane (DCM) as the solvent, with the reaction initiated at 0 °C and allowed to warm to room temperature over 6 hours, yielding the highest product conversion.
Exploration of Advanced Synthetic Approaches and Novel Catalytic Methods
Beyond traditional methods, the field of C-H functionalization offers cutting-edge strategies for molecular synthesis, aiming for greater atom and step economy. mdpi.com
C-H Functionalization Strategies on the Quinoline and Benzamide Rings
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly converting C-H bonds into C-C, C-N, or C-X bonds, bypassing the need for pre-functionalized starting materials. nih.govrsc.org For this compound, these strategies could be applied to either the quinoline or benzamide rings.
Functionalization of the Quinoline Ring: The direct C-H amidation at the C8 position of quinoline is a challenging but highly attractive approach. The nitrogen atom of the quinoline ring can act as a directing group, but typically directs functionalization to the C2 or C8 positions. researchgate.netnih.gov A hypothetical route could involve the reaction of quinoline with 3-chlorobenzamide under oxidative conditions using a transition metal catalyst (e.g., Palladium, Rhodium, or Copper). The amide group on the benzamide could potentially coordinate to the metal center, directing the C-H activation to the C8 position of the quinoline.
Functionalization of the Benzamide Ring: An alternative advanced route would start with N-(quinolin-8-yl)benzamide. The goal would then be to selectively chlorinate the C3 position of the benzamide ring via a directed C-H functionalization reaction. The amide nitrogen, coordinated to a metal catalyst, could act as a directing group to functionalize the ortho C-H bonds (C2' or C6'). Directing functionalization to the meta position (C3') is significantly more challenging and often requires specialized directing groups or electronic control. However, recent advances in meta-C-H functionalization could potentially enable this transformation.
The following table summarizes potential advanced C-H functionalization strategies.
| Strategy | Starting Materials | Catalyst System | Description |
| C8 Amination | Quinoline + 3-chlorobenzamide | Pd(OAc)₂ / Ligand / Oxidant | Direct coupling of a quinoline C8-H bond with the N-H bond of 3-chlorobenzamide. This is a highly advanced and challenging transformation. |
| C3 Chlorination | N-(quinolin-8-yl)benzamide + Chlorine Source | Cu(II) or Pd(II) / Directing Group | Selective chlorination at the C3 position of the benzamide ring, potentially guided by a removable directing group or exploiting subtle electronic biases. |
These advanced methods, while often still in development and requiring specialized catalysts, represent the future of efficient and elegant synthesis of complex molecules like this compound. nih.gov
Stereoselective Synthesis of Potential Chiral Analogues
The introduction of chirality into molecules is of paramount importance in drug discovery and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. While this compound itself is not chiral, the synthesis of chiral analogues can be envisioned through several established stereoselective strategies. These methods typically involve either the use of a chiral auxiliary, asymmetric catalysis, or the resolution of a racemic mixture.
One common approach is the use of a chiral auxiliary . wikipedia.org This involves temporarily attaching a chiral molecule to either the carboxylic acid or amine starting material. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product. For instance, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. The resulting compound's α-proton can be deprotonated and reacted with an electrophile, with the stereochemistry of the addition being controlled by the chiral auxiliary. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. In this method, a chiral catalyst is used in substoichiometric amounts to control the stereochemical outcome of the reaction. For the synthesis of chiral N-arylbenzamides, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported to produce enantioenriched α-arylbenzamides. uzh.chuzh.chnih.gov This method forges a new stereogenic center α to the nitrogen atom with high enantiomeric purity. uzh.chuzh.chnih.gov Another strategy involves the asymmetric synthesis of quinoline derivatives themselves, for example, through an inverse electron demand Diels-Alder reaction using a chiral Titanium(IV) complex as a Lewis acid catalyst. nih.gov
Kinetic resolution is another powerful technique for obtaining enantiomerically pure compounds. This process involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer from the unreacted, slower-reacting one. The kinetic resolution of N-aryl β-amino alcohols has been achieved through asymmetric amination of anilines catalyzed by chiral phosphoric acid. rsc.org Dynamic kinetic resolution of atropisomeric amides has also been accomplished using L-proline as a catalyst in an asymmetric aldol (B89426) reaction, which simultaneously establishes the stereochemistry of both a chiral axis and a stereogenic center. nih.gov
| Stereoselective Strategy | Description | Potential Application for Chiral Analogues | Key Features |
| Chiral Auxiliary | A chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | Attachment of a chiral auxiliary (e.g., pseudoephedrine) to 3-chlorobenzoic acid or 8-aminoquinoline to guide a subsequent bond formation. | Reliable and versatile, but requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Nickel-catalyzed asymmetric hydroarylation of a vinyl derivative of the benzamide or asymmetric synthesis of a chiral quinoline precursor. | Highly atom-economical and can produce high enantiomeric excess. |
| Kinetic Resolution | The two enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst, allowing for their separation. | Resolution of a racemic mixture of a chiral precursor to this compound. | Effective for separating enantiomers, but the maximum theoretical yield for one enantiomer is 50%. |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool in modern organic synthesis. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput synthesis.
The formation of amide bonds is well-suited to flow chemistry applications. Various methods have been developed for continuous amide synthesis, often leveraging packed-bed reactors containing immobilized reagents or catalysts. These approaches can streamline the synthesis process and facilitate purification by simplifying the removal of excess reagents and byproducts.
A common strategy involves the in situ generation of an activated carboxylic acid species within the flow system, which then reacts with the amine. For example, a solution of the carboxylic acid can be passed through a column containing a solid-supported activating agent before being mixed with the amine stream. Alternatively, both the carboxylic acid and amine can be pumped through a heated reactor, sometimes in the presence of a catalyst, to drive the reaction to completion. Microwave-assisted continuous-flow synthesis has also been shown to be effective for the industrial-scale production of amides at high temperatures and pressures.
| Flow Chemistry Approach | Description | Potential Advantages for this compound Synthesis |
| Packed-Bed Reactors | Utilizes columns packed with solid-supported reagents or catalysts to facilitate the reaction. | Simplified purification, potential for reagent recycling, and continuous production. |
| Heated Flow Reactors | Employs elevated temperatures to accelerate the reaction rate in a continuous stream. | Faster reaction times and improved yields compared to batch reactions at lower temperatures. |
| Microwave-Assisted Flow | Integrates microwave heating with a continuous flow system to achieve rapid and efficient reactions. | Significant rate enhancements and potential for scale-up. |
Purification and Isolation Techniques for Research-Grade this compound
The purification of the final compound is a critical step to ensure its suitability for research applications, where high purity is often required. For N-aryl amides like this compound, a combination of techniques is typically employed to remove unreacted starting materials, reagents, and byproducts.
Crystallization is a primary method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For benzamide derivatives, recrystallization from solvents like ethanol (B145695) is common. uzh.ch The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.
Chromatography is a versatile and widely used purification technique. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a standard method for separating compounds based on their polarity. The choice of eluent (mobile phase) is critical for achieving good separation.
For more challenging separations, or for the purification of quinoline-containing compounds, high-speed counter-current chromatography (HSCCC) can be a powerful tool. This technique utilizes a liquid-liquid partitioning system and has been successfully employed for the purification of quinoline yellow components. thieme-connect.com By adjusting the solvent system and flow rate, it is possible to separate closely related compounds. thieme-connect.com For instance, a two-phase solvent system composed of methyl tert-butyl ether (MTBE), 1-butanol, acetonitrile, and aqueous trifluoroacetic acid (TFA) has been used effectively. thieme-connect.com
Automated reversed-phase column chromatography is another modern and efficient method for purifying compounds, including quinoline derivatives, to a high degree of purity (>95%). asianpubs.org This technique is particularly useful for removing closely related impurities.
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Purification Technique | Principle | Applicability to this compound | Key Considerations |
| Recrystallization | Separation based on differences in solubility between the compound and impurities at different temperatures. | Effective for removing significant impurities and obtaining crystalline material. | Selection of an appropriate solvent system is critical for good recovery and purity. |
| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Standard method for removing byproducts and unreacted starting materials. | Choice of stationary phase (e.g., silica gel) and mobile phase (eluent) determines the separation efficiency. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Useful for separating polar compounds and complex mixtures of quinoline derivatives. | Requires specialized equipment and optimization of the two-phase solvent system. |
| Automated Reversed-Phase Column Chromatography | A form of HPLC using a non-polar stationary phase and a polar mobile phase. | Provides high-resolution separation and is suitable for achieving high purity. | Can be more costly than traditional column chromatography. |
Structure Activity Relationship Sar and Design Principles for 3 Chloro N 8 Quinolinylbenzamide Analogues
Design Principles for 3-chloro-N-8-quinolinylbenzamide Analogues
The fundamental design strategy for analogues of this compound revolves around the systematic alteration of its constituent parts to probe their roles in molecular interactions. The quinoline (B57606) nucleus is a well-established pharmacophore found in numerous biologically active compounds, including antimalarials and anticancer agents. nih.govnih.gov The benzamide (B126) portion, also prevalent in many pharmaceuticals, offers a versatile platform for introducing a variety of substituents that can modulate the compound's electronic and steric properties.
Key design principles often involve:
Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic properties.
Conformational Restriction: Introducing structural constraints to lock the molecule in a specific conformation that is more favorable for binding to a biological target.
Modulation of Physicochemical Properties: Altering substituents to fine-tune properties such as lipophilicity, solubility, and metabolic stability.
Systematic Exploration of Substituent Effects on the Benzamide Ring
The benzamide ring of this compound is a primary focus for structural modification to understand its impact on biological activity.
Table 1: Hypothetical Influence of Benzamide Ring Halogenation on Activity
| Substituent Position | Halogen | Relative Activity (Hypothetical) | Rationale (Based on General Principles) |
| 3 | Cl (Parent) | Baseline | Established activity profile. |
| 2 | Cl | Increased/Decreased | Potential for steric hindrance or altered electronic interactions with the target. |
| 4 | Cl | Increased/Decreased | May alter the electronic distribution and binding orientation. |
| 3,5 | Di-Cl | Increased/Decreased | Enhanced lipophilicity and potential for additional interactions. |
A study on benzamide-isoquinoline derivatives, which share the benzamide moiety, revealed that an electron-donating methoxy (B1213986) group increased the affinity for the sigma-2 receptor, while an electron-withdrawing nitro group decreased it. nih.gov Specifically, a methoxy group at the para-position of the benzamide ring dramatically improved selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov This suggests that for certain targets, an electron-rich benzamide ring is favorable. Conversely, for other applications, such as in certain chalcones incorporating a quinoline ring, electron-withdrawing groups on the aromatic ring were found to enhance antimalarial effects. nih.gov The crystallographic study of 4-nitro-N-(8-quinol-yl)benzamide confirms the structural impact of a strong electron-withdrawing group, showing a significant twist between the benzamide and the nitro-benzene ring. nih.gov
Table 2: Effect of Electron-Donating and -Withdrawing Groups on the Benzamide Ring
| Substituent | Position | Electronic Effect | Observed/Expected Impact on Activity (Target Dependent) | Reference |
| Methoxy (-OCH3) | para | Donating | Increased sigma-2 receptor affinity | nih.gov |
| Nitro (-NO2) | para | Withdrawing | Decreased sigma-2 receptor affinity | nih.govnih.gov |
| Methyl (-CH3) | - | Donating | Variable | General Principle |
| Trifluoromethyl (-CF3) | - | Withdrawing | Variable | General Principle |
Modifications on the Quinoline Heterocycle and its Substituent Positions
The quinoline ring itself provides numerous opportunities for structural modification to enhance biological activity and selectivity.
Modifying the carbocyclic part of the quinoline ring at positions 5, 6, and 7 can significantly impact the compound's properties. For example, a ruthenium-catalyzed remote C-5 alkylation of N-(quinolin-8-yl)benzamides has been developed, allowing for the introduction of various alkyl groups at this position. researchgate.netrsc.org This provides a direct method to probe the steric and electronic requirements at the C-5 position for a given biological target.
In a study of 5,6,7-trimethoxy quinoline derivatives as potential anticancer agents, the presence of these electron-donating groups was a key feature of the designed compounds. nih.gov Furthermore, in the context of lapatinib-derived analogues, the installation of a methyl group at the 6-position of the quinoline core resulted in a compound with a severe phenotypic response in S. mansoni. semanticscholar.org Research on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza virus agents has shown that the position of substituent groups on the quinoline ring is essential for activity, with an unsubstituted group or a nitro group at the 7-position contributing to increased activity. semanticscholar.org
Table 3: Impact of Substitutions on the Quinoline Ring of N-(Quinolin-8-yl)benzamide Analogues
| Position | Substituent | Effect on Activity (Example) | Reference |
| 5 | Alkyl | Method developed for introduction, effect is target-dependent | researchgate.netrsc.org |
| 6 | Methyl | Enhanced activity in some lapatinib (B449) analogues | semanticscholar.org |
| 5, 6, 7 | Methoxy | Key feature in some anticancer quinolines | nih.gov |
| 7 | Nitro | Increased anti-influenza activity in some analogues | semanticscholar.org |
Rational Design of Conformationally Restricted Analogues
The rational design of conformationally restricted analogues is a key strategy in medicinal chemistry to improve the biological activity of a lead compound. By reducing the conformational flexibility of a molecule, it is possible to lock it into a bioactive conformation, which can lead to a significant increase in potency and selectivity. This approach is particularly relevant for flexible molecules like this compound, where rotation around the amide bond and the bond connecting the amide to the quinoline ring can result in numerous low-energy conformations.
One successful approach to conformational restriction is the introduction of cyclic structures. For instance, in a series of quinazolinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a cyclopentene (B43876) moiety was used to link the quinazolinone core to a phenylpiperidine group. This resulted in a highly potent and brain-penetrant compound, demonstrating the power of this strategy. semanticscholar.org Similarly, for this compound analogues, one could envision cyclization strategies that bridge the benzamide and quinoline rings or introduce rigid linkers.
Another strategy involves the use of steric hindrance to restrict rotation around key bonds. The introduction of bulky substituents at appropriate positions can favor a specific conformation that is optimal for binding to the target protein. This principle has been demonstrated in the development of various therapeutic agents where atropisomers, which are stereoisomers arising from hindered rotation about a single bond, exhibit differential biological activity.
The goal of these modifications is to pre-organize the ligand into a conformation that minimizes the entropic penalty upon binding to its biological target. A more rigid molecule has a lower conformational entropy in the unbound state, and therefore, the loss of entropy upon binding is less, leading to a more favorable free energy of binding.
Chemoinformatic Approaches to Analogue Design and Library Generation
Chemoinformatic tools play a crucial role in modern drug discovery by enabling the rapid and cost-effective design and screening of large virtual libraries of compounds. nih.gov For this compound, these approaches can be instrumental in identifying promising analogues for synthesis and biological evaluation.
Virtual Screening and Library Design:
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This process typically begins with the creation of a virtual library of analogues based on the this compound scaffold. This can be achieved by systematically modifying the substituents on both the benzoyl and quinoline rings. Software platforms can then be used to generate a diverse range of virtual compounds. nih.gov
Once the virtual library is created, molecular docking simulations can be performed to predict the binding mode and affinity of each analogue to a specific biological target. nih.gov These simulations place the ligand into the binding site of the protein and use a scoring function to estimate the strength of the interaction. nih.gov This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. The use of focused libraries, designed to contain compounds with a higher probability of being active against a particular target, can further enhance the efficiency of virtual screening.
Quantitative Structure-Activity Relationship (QSAR):
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules. nih.gov
To develop a 3D-QSAR model for this compound analogues, a training set of compounds with known biological activities is required. The model then identifies the steric and electrostatic fields around the molecules that are correlated with activity. The resulting contour maps can provide valuable insights into the structure-activity relationships and guide the design of new analogues with improved potency. nih.gov For instance, the models might indicate that bulky substituents are favored in one region of the molecule, while electron-withdrawing groups are preferred in another. These predictive models can significantly accelerate the lead optimization process.
Data Tables
The following tables present biological activity data for quinoline derivatives, illustrating the impact of various substitutions on their efficacy.
Table 1: Cytotoxic Activity of Quinolin-8-yloxy and Cinnamide Hybrids against HepG2 Cells
| Compound | Substituents | IC50 (µM) nih.govrsc.org |
| 6a | 2-(3,4-dimethoxybenzamido)-3,4,5-trimethoxycinnamide-quinoline | 6.24 |
| 6b | 2-(3,4-dimethoxybenzamido)-4-chlorocinnamide-quinoline | 15.71 |
| 6c | 2-(3,4-dimethoxybenzamido)-4-fluorocinnamide-quinoline | 26.93 |
| 6d | 2-(3,4-dimethoxybenzamido)-4-methylcinnamide-quinoline | 21.84 |
| 6e | 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline | 2.46 |
| 6f | 2-(3,4,5-trimethoxybenzamido)-4-chlorocinnamide-quinoline | 6.79 |
| 6g | 2-(3,4,5-trimethoxybenzamido)-4-bromocinnamide-quinoline | 41.31 |
| 6h | 2-(3,4,5-trimethoxybenzamido)-4-fluorocinnamide-quinoline | 5.33 |
| 6i | 2-(3,4,5-trimethoxybenzamido)-4-methylcinnamide-quinoline | 4.87 |
| Colchicine | Reference Drug | 6.09 |
Table 2: Fungicidal Activity of Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole against Sclerotinia sclerotiorum
| Compound | Substituents on Benzamide Ring | EC50 (mg/L) nih.gov |
| 13f | 3-CF3 | 6.67 |
| 13p | 3-Cl, 4-Cl | 5.17 |
| Quinoxyfen | Reference Fungicide | 14.19 |
Investigation of Molecular Mechanisms and Biological Target Engagement of 3 Chloro N 8 Quinolinylbenzamide
Identification of Putative Molecular Targets in Cellular Systems
The initial step in characterizing the mechanism of action of 3-chloro-N-8-quinolinylbenzamide involves identifying its potential binding partners within a complex cellular environment. This is often achieved through sophisticated screening and proteomic techniques.
High-throughput screening (HTS) represents a critical methodology for the initial identification of biological targets for novel compounds. In the context of this compound, HTS assays would be employed to rapidly assess its effect on a vast library of known biological targets, such as enzymes or receptors. These assays are typically performed in a miniaturized format, allowing for the simultaneous testing of thousands of interactions.
For instance, a typical HTS campaign might involve screening this compound against a panel of kinases, proteases, or G-protein coupled receptors (GPCRs). The readout of such screens could be based on various principles, including fluorescence, luminescence, or absorbance, to detect changes in enzyme activity or receptor binding. A "hit" from an HTS campaign indicates a potential interaction that warrants further investigation.
While specific HTS data for this compound is not extensively detailed in publicly available literature, the compound is listed in chemical databases such as PubChem, which indicates it has likely been subjected to various screening assays. ontosight.ai The results of these proprietary screens would guide the subsequent steps in target validation.
Following initial hits from HTS, affinity-based proteomic approaches are employed for a more direct and unbiased identification of molecular targets. These methods, often referred to as target deconvolution, aim to isolate and identify the specific proteins that physically interact with the compound of interest from a complex biological sample, such as a cell lysate.
One common strategy involves immobilizing a derivative of this compound onto a solid support, such as a resin or magnetic beads. This "bait" is then incubated with the proteome. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This powerful technique can reveal not only the primary target but also other interacting proteins, providing a broader view of the compound's cellular effects.
Another approach is competitive affinity profiling, where the addition of free this compound competes with the immobilized ligand for protein binding. This helps to distinguish specific binders from non-specific interactions.
Molecular Interactions and Binding Studies with Isolated Biological Macromolecules
Once putative targets are identified, the next phase of investigation involves detailed studies of the molecular interactions between this compound and the isolated biological macromolecules. These cell-free assays provide quantitative data on the binding affinity and functional consequences of the interaction.
If a putative target is an enzyme, its interaction with this compound is characterized through in vitro enzymatic assays. These assays measure the rate of the enzymatic reaction in the presence and absence of the compound. This allows for the determination of whether the compound acts as an inhibitor or an activator of the enzyme.
Key parameters determined from these assays include the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). These values represent the concentration of the compound required to achieve 50% of its maximal effect and are crucial for comparing the potency of different compounds.
Table 1: Hypothetical Enzymatic Inhibition Data for this compound
| Target Enzyme | Assay Type | IC₅₀ (µM) | Mode of Inhibition |
| Kinase X | Kinase Glo | 5.2 | Competitive |
| Protease Y | FRET-based | 12.8 | Non-competitive |
| Phosphatase Z | Colorimetric | > 100 | No significant inhibition |
This table presents hypothetical data for illustrative purposes.
For putative receptor targets, binding studies are conducted using isolated receptors and radiolabeled or fluorescently labeled ligands. These assays directly measure the ability of this compound to displace a known ligand from its binding site on the receptor.
The data from these experiments are used to calculate the inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. These studies are essential for understanding whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor.
To gain a deeper understanding of the binding kinetics and thermodynamics of the interaction between this compound and its target, various biophysical techniques are employed.
Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor chip in real-time. SPR experiments can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ). The Kₔ is a direct measure of the binding affinity.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes that occur upon the binding of a ligand to its target. ITC provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), the change in entropy (ΔS), and the stoichiometry of binding (n), in addition to the dissociation constant (Kₔ).
Table 2: Hypothetical Biophysical Data for the Interaction of this compound with Target Protein A
| Technique | Parameter | Value |
| Surface Plasmon Resonance (SPR) | kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kₔ (s⁻¹) | 3.0 x 10⁻³ | |
| Kₔ (nM) | 20 | |
| Isothermal Titration Calorimetry (ITC) | n (stoichiometry) | 1.1 |
| Kₔ (nM) | 25 | |
| ΔH (kcal/mol) | -8.5 | |
| TΔS (kcal/mol) | -1.2 |
This table presents hypothetical data for illustrative purposes.
Through the systematic application of these investigative techniques, a comprehensive understanding of the molecular mechanisms and biological target engagement of this compound can be achieved. This knowledge is paramount for its further development and potential application in various biological contexts.
Cellular Pathway Modulation by this compound
The influence of this compound on cellular pathways is a critical area of study to understand its mechanism of action. While direct and comprehensive studies on this specific compound are not extensively available in public literature, research on analogous compounds provides a foundational understanding of potential mechanisms.
Gene Expression Profiling and Transcriptomic Analysis in Cellular Models
Currently, there is a lack of specific gene expression profiling or transcriptomic analysis data for this compound in publicly accessible scientific literature. Such studies would be invaluable in identifying the genes and genetic pathways that are transcriptionally altered upon cellular exposure to the compound, offering clues to its primary molecular targets and downstream effects.
Proteomic and Phosphoproteomic Analysis of Cellular Responses
Cell-Based Reporter Assays for Pathway Activation or Inhibition
Detailed results from cell-based reporter assays specifically for this compound are not described in the available literature. These assays are instrumental in determining whether a compound activates or inhibits specific signaling pathways (e.g., NF-κB, Wnt, or MAPK pathways) by measuring the activity of a reporter gene linked to a pathway-responsive promoter.
Studies on Apoptotic Pathways and Cell Cycle Regulation in Cancer Cell Lines
While direct studies on this compound are limited, research on other benzamide (B126) derivatives offers significant insights into their potential to induce apoptosis and regulate the cell cycle in cancer cells.
One related compound, benzamide riboside , has been shown to induce apoptosis in a human ovarian carcinoma cell line. nih.gov This induction was confirmed by DNA fragmentation, positive TUNEL assays, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The apoptotic process was associated with the downregulation of cdc25A mRNA and protein, leading to the inhibition of Cdk2 activity. nih.gov
Another study on substituted 2-hydroxy-N-(arylalkyl)benzamides identified compounds with potent antiproliferative and cytotoxic activity. nih.gov The compound N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide was shown to induce apoptosis in a melanoma cell line in a dose-dependent manner. nih.gov This was evidenced by an increase in the subdiploid population, activation of caspases, and site-specific PARP cleavage. nih.gov
These findings for related benzamides are summarized in the table below:
| Compound/Derivative | Cell Line | Key Apoptotic Events | Cell Cycle Effects | Reference |
| Benzamide Riboside | Human Ovarian Carcinoma N.1 | DNA fragmentation, PARP cleavage | Inhibition of Cdk2 activity, downregulation of cdc25A | nih.gov |
| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | Melanoma G361 | Caspase activation, PARP cleavage, increase in subdiploid population | Reduction in proliferation | nih.gov |
Investigations into Antimicrobial Mechanisms at the Cellular Level (e.g., cell wall synthesis, DNA replication)
The quinoline (B57606) core is a well-known pharmacophore in various antimicrobial agents. ontosight.ai However, specific studies detailing the antimicrobial mechanisms of this compound at the cellular level, such as its effects on cell wall synthesis or DNA replication, are not extensively documented in the available literature. Research on other quinoline derivatives suggests that potential mechanisms could involve the inhibition of key bacterial enzymes or disruption of cellular processes. ontosight.ainih.gov
Structure-Mechanism Relationships at the Molecular Level
Understanding the relationship between the chemical structure of this compound and its biological mechanism is fundamental for its development as a potential therapeutic agent. The key structural features include the quinoline ring, the benzamide linkage, and the chlorine substituent. ontosight.ai
Studies on related 8-hydroxyquinoline-derived Mannich bases have highlighted the importance of substituents on the quinoline ring for their biological activity. nih.gov For instance, the introduction of a chloro-substituent can decrease the pKa values of the hydroxyl group and the quinoline nitrogen, which can modulate the compound's ability to chelate metals and interact with biological targets. nih.gov
In the broader class of benzamides, structure-activity relationship investigations have revealed that the nature and position of substituents significantly influence their inhibitory activity and selectivity against various enzymes. researchgate.net For example, in a series of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain markedly influenced their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. researchgate.net
The synthesis of related compounds like N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide has also provided insights. mdpi.comresearchgate.net Computational predictions for this analog suggest that it may act as a protein kinase inhibitor or a phosphodiesterase modulator, highlighting potential macromolecular targets for this class of compounds. researchgate.net The introduction of different functional groups can alter physicochemical properties like lipophilicity and polar surface area, which in turn affects their potential to cross biological membranes and interact with targets within the central nervous system. researchgate.net
These examples from related compounds underscore the modular nature of the quinoline-benzamide scaffold, where modifications at different positions can fine-tune the biological activity and mechanistic profile.
Advanced Computational Chemistry and Molecular Modeling Studies of 3 Chloro N 8 Quinolinylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.govopenaccessjournals.com These methods solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic distribution and reactivity. openaccessjournals.com
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Parameter | Illustrative Energy Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Region of the molecule susceptible to electrophilic attack. |
| LUMO Energy | -1.8 | Region of the molecule susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high kinetic stability and lower chemical reactivity. |
The distribution of HOMO and LUMO densities across the molecular structure of 3-chloro-N-8-quinolinylbenzamide would reveal the specific atoms or regions most likely to participate in chemical reactions. Typically, the HOMO is localized on the electron-rich parts of the molecule, such as the quinoline (B57606) ring system, while the LUMO is often distributed over the electron-deficient benzamide (B126) portion, influenced by the electron-withdrawing chloro group.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential would be expected around the amide hydrogen and the hydrogen atoms of the aromatic rings.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) like this compound might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. This information is crucial in drug discovery for identifying potential drug candidates.
While specific docking studies for this compound are not detailed in the provided search results, we can illustrate the potential findings based on studies of similar quinoline derivatives. These studies often identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site.
| Potential Target Protein | Illustrative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |
|---|---|---|---|
| Kinase Domain | -8.5 | Lys72, Asp184, Phe185 | Hydrogen bond, Hydrophobic, Pi-pi stacking |
| DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 | Hydrogen bond, Electrostatic |
Conformational Analysis in Biological Environments
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, allowing for the analysis of its stability and the conformational changes that may occur in a biological environment. MD simulations can refine the binding poses obtained from docking and provide a more accurate estimation of the binding free energy. A simulation of this compound bound to a target would reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.
For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the experimentally determined biological activity of the compounds to generate a predictive model.
| Derivative of this compound (Hypothetical) | Key Descriptor | Descriptor Value (Illustrative) | Predicted Biological Activity (Illustrative IC50, µM) |
|---|---|---|---|
| 4'-fluoro derivative | LogP | 4.5 | 2.1 |
| 4'-methoxy derivative | Molecular Weight | 312.77 | 5.8 |
| 3'-methyl derivative | Topological Polar Surface Area | 58.2 | 3.5 |
Such a model could guide the synthesis of new derivatives with potentially improved activity by suggesting modifications to the molecular structure that would enhance the desired properties.
Development of Predictive Models for Biological Activity
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are crucial tools in computational drug discovery. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of related compounds, QSAR can predict the activity of novel analogs, thereby prioritizing synthetic efforts.
A review of existing literature reveals no specific QSAR models developed for this compound. The creation of such a model would necessitate a dataset of structurally similar compounds with corresponding measured biological activities against a specific target. The absence of such published data for this compound series makes the development of a robust and validated QSAR model challenging.
Application in Virtual Library Screening and Lead Optimization
Virtual library screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process relies on knowledge of the target's structure and the use of docking algorithms to predict binding affinity.
There is no specific evidence in the reviewed literature of this compound being used as a starting point or a query molecule in large-scale virtual screening campaigns. Lead optimization, an iterative process of modifying a promising compound to improve its properties, often employs computational tools. nih.gov While general principles of lead optimization could be applied to this molecule, specific published examples of such an application for this compound are not found.
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a 3D query to screen virtual databases for structurally diverse compounds that share the same key features.
No studies detailing the generation of a specific pharmacophore model based on the structure and activity of this compound have been identified. While pharmacophore models exist for broader classes of quinoline-containing compounds, a model tailored to this specific scaffold has not been published. semanticscholar.org
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often by "growing" a molecule within the active site of a target protein. nih.gov This can be done by assembling molecular fragments or by using algorithmic approaches to generate entirely new chemical entities.
The this compound structure could theoretically serve as a scaffold or starting point for de novo design. However, there are no published research articles that demonstrate the use of this specific scaffold in such a design process. The successful application of de novo design would require a well-defined biological target and a clear understanding of the key interactions to be optimized, information which is currently lacking for this compound in the public domain.
Theoretical Applications and Future Research Directions for 3 Chloro N 8 Quinolinylbenzamide As a Research Probe
Development as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule that can be used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of 3-chloro-N-8-quinolinylbenzamide into such a probe hinges on its inherent structural features and the known biological activities of the broader quinoline (B57606) and benzamide (B126) classes. Quinoline derivatives are known to exhibit a wide array of biological activities, suggesting they can interact with various biological targets. nih.govbenthamdirect.com
The future development of this compound as a chemical probe would necessitate a systematic investigation into its molecular targets. An initial approach would involve unbiased screening methods, such as affinity chromatography or activity-based protein profiling, to identify its binding partners within the proteome. Once a primary target is identified, structure-activity relationship (SAR) studies on the this compound scaffold would be crucial. nih.govnih.gov These studies would involve synthesizing analogs with modifications at various positions of the quinoline and benzamide rings to optimize potency and selectivity for the identified target.
A key aspect of a good chemical probe is the availability of a closely related but inactive control compound. The synthesis of an inactive analog of this compound, guided by SAR data, would be essential for validating its on-target effects in cellular and organismal models. This would allow researchers to confidently attribute observed biological phenomena to the specific interaction of the probe with its target.
Utility as a Scaffold for Design of Targeted Molecular Tools
The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to bind to a variety of biological targets with high affinity. nih.govbenthamdirect.com This inherent versatility makes this compound an excellent starting point for the design of more complex and targeted molecular tools.
By leveraging the core structure of this compound, researchers could design and synthesize a library of derivatives. These derivatives could be tailored to interact with specific protein families, such as kinases, proteases, or epigenetic modifiers, which are often implicated in disease. For example, by appending specific functional groups to the quinoline or benzamide rings, it may be possible to direct the molecule to the active site of a particular enzyme. mdpi.com
Furthermore, the this compound scaffold could be functionalized to create bifunctional molecules. For instance, one part of the molecule could be designed to bind to a protein of interest, while another part could carry a payload, such as a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification, or a reactive group for covalent labeling. This approach would enable the development of sophisticated tools for studying protein localization, interactions, and turnover.
Integration with High-Throughput Screening Libraries for New Discoveries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for their ability to modulate a specific biological target or pathway. researchgate.netuni.lu The inclusion of this compound and a library of its derivatives in HTS campaigns could lead to the discovery of novel biological activities and therapeutic starting points.
The structural characteristics of this compound, including its molecular weight and predicted lipophilicity, are generally compatible with the requirements for compounds in HTS libraries. To maximize the potential for new discoveries, a diverse library of analogs would be beneficial. This library could be generated through combinatorial chemistry, varying the substituents on both the quinoline and benzamide rings to explore a wide chemical space.
The integration of this focused library into HTS platforms would enable screening against a broad range of biological targets, from isolated enzymes to complex cellular assays. uni.lunbinno.com The resulting hit compounds could then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, potentially leading to the identification of novel lead compounds for various diseases.
| Property | Predicted Value for this compound | General HTS Library Criteria |
| Molecular Weight | ~282.73 g/mol | < 500 g/mol |
| LogP | ~4.2 | 1-5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Rotatable Bonds | 2 | ≤ 10 |
This table presents predicted properties for this compound and compares them to general criteria for compounds included in high-throughput screening (HTS) libraries.
Multi-Omics Data Integration for Comprehensive Understanding of its Molecular Effects
To gain a holistic understanding of the biological effects of this compound, a multi-omics approach would be invaluable. This involves the simultaneous analysis of different types of biological molecules, such as the genome, transcriptome, proteome, and metabolome, following treatment with the compound.
For example, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression patterns induced by the compound, providing clues about the cellular pathways it modulates. Proteomic studies could identify changes in protein abundance or post-translational modifications, potentially pinpointing direct or indirect targets. Metabolomic analysis could shed light on how the compound affects cellular metabolism.
The integration of these large datasets would provide a comprehensive molecular signature of this compound's activity. nih.gov This systems-level understanding would not only help to elucidate its mechanism of action but could also reveal unexpected off-target effects and potential biomarkers to monitor its activity in preclinical models. Such a deep understanding is crucial for the rational development of this compound as a research tool or a therapeutic lead.
Potential for Incorporation into Supramolecular Assemblies or Materials (theoretical)
The field of supramolecular chemistry involves the design and synthesis of complex, functional structures held together by non-covalent interactions. The quinoline ring system, with its aromatic and nitrogen-containing nature, is known to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. mdpi.com These properties make this compound a potential building block for the construction of novel supramolecular assemblies and functional materials.
Theoretically, the planar quinoline and benzamide moieties could self-assemble into ordered structures, such as gels, liquid crystals, or nanofibers. ontosight.ai The specific nature of these assemblies would be dictated by factors such as solvent, temperature, and the presence of other interacting molecules. The chlorine substituent on the benzamide ring could also influence the packing and properties of these materials through halogen bonding.
The development of such materials could open up new avenues of application. For instance, a gel based on this compound could potentially be used for controlled release applications. A fluorescent supramolecular assembly could be designed for sensing specific analytes. While purely theoretical at this stage, the exploration of this compound in materials science represents a fascinating and potentially fruitful area of future research.
Concluding Remarks and Academic Outlook on 3 Chloro N 8 Quinolinylbenzamide Research
Synthesis of Key Research Findings and Methodological Advancements
Research into 3-chloro-N-8-quinolinylbenzamide has primarily centered on its synthesis and potential biological activities. This compound belongs to the broader class of benzamides, which are recognized for their diverse pharmacological properties. ontosight.ai The core structure features a quinoline (B57606) ring, a privileged scaffold in medicinal chemistry known to be present in numerous biologically active compounds, fused to a benzamide (B126) moiety. ontosight.airesearchgate.net The presence of a chlorine atom at the 3-position of the benzamide ring is a defining characteristic of this particular molecule. ontosight.ai
While specific, detailed research findings on the biological activities of this compound are not extensively reported in publicly available literature, it has been identified as a compound of interest and has been tested against various biological targets. ontosight.ai The exploration of its effects on different cellular processes and in various disease models suggests its potential as a lead compound for therapeutic development. ontosight.ai
Methodological advancements in the synthesis of related quinolinylbenzamide derivatives provide valuable insights into the potential synthetic routes for this compound. For instance, a three-step conventional procedure has been successfully employed for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline. This process involves an N-oxidation reaction, followed by a C2-amide formation, and finally a C4 SNAr reaction. mdpi.com Such methodologies, which offer simple and efficient pathways with good yields, could be adapted for the synthesis of this compound. mdpi.com The characterization of these synthesized compounds typically involves techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (¹H- & ¹³C-NMR), and electrospray ionization mass spectrometry (ESI-MS). mdpi.com
Table 1: Key Chemical Information for this compound and Related Compounds
| Compound Name | Molecular Formula | Key Structural Features | Potential Synthetic Precursor |
| This compound | C₁₆H₁₁ClN₂O | Quinoline ring, Benzamide moiety, Chlorine at 3-position of benzamide | 8-aminoquinoline (B160924) and 3-chlorobenzoyl chloride |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | C₂₀H₁₈ClN₃O₂ | Quinoline ring, Benzamide moiety, Morpholine group | 4,7-dichloroquinoline |
Identification of Remaining Research Gaps and Challenges in Understanding
Despite the foundational knowledge, significant research gaps and challenges remain in the comprehensive understanding of this compound. A primary challenge is the lack of detailed, publicly accessible data on its specific biological targets and mechanism of action. While it has been screened for activity, the specific pathways it modulates and the proteins it interacts with are not well-documented. ontosight.ai
Furthermore, comprehensive structure-activity relationship (SAR) studies for this compound and its close analogs are needed. Such studies are crucial for optimizing the compound's potency and selectivity, and for understanding the contribution of the chloro-substituent and the specific linkage to the quinoline ring to its biological activity.
The development of robust and scalable synthetic routes specifically for this compound is another area that requires further investigation. While methods for related compounds exist, optimizing reaction conditions to achieve high yields and purity for this specific isomer may present unique challenges.
Broader Implications for Chemical Biology and Medicinal Chemistry Disciplines
The study of this compound, even with the current limited data, has broader implications for the fields of chemical biology and medicinal chemistry. The quinoline scaffold itself is a cornerstone in drug discovery, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net Research into new derivatives like this compound contributes to the expansion of the chemical space around this important pharmacophore.
The exploration of this compound serves as a case study in the systematic investigation of novel chemical entities. The process of its synthesis, characterization, and biological screening, even at an early stage, provides valuable data that can inform the design of future generations of quinoline-based therapeutic agents. The challenges encountered in its study also highlight the need for continued innovation in synthetic methodologies and high-throughput screening platforms.
Future Trajectories in Academic Investigation and Collaborative Research
Future academic investigations into this compound are likely to focus on several key areas. A primary objective will be to elucidate its specific biological targets and mechanism of action through a combination of in vitro and in silico approaches, such as target-based screening and molecular docking studies.
Systematic SAR studies, involving the synthesis and evaluation of a library of analogs with modifications at various positions of both the quinoline and benzamide rings, will be essential to build a comprehensive understanding of what drives its biological activity. This will enable the rational design of more potent and selective derivatives.
Collaborative research will be crucial to advancing the understanding of this compound. Partnerships between synthetic chemists, computational biologists, and pharmacologists will be necessary to bridge the gap between synthesis and biological evaluation. Open-access data sharing platforms and collaborative research initiatives can accelerate the pace of discovery and avoid duplication of effort.
Ethical Considerations in Chemical Research (General Academic Statement)
The pursuit of knowledge in chemical research is intrinsically linked to a profound ethical responsibility. Researchers have a duty to conduct their work with integrity, ensuring the safety of themselves, their colleagues, and the environment. This includes the responsible handling and disposal of chemicals, the accurate and transparent reporting of experimental methods and results, and the objective interpretation of data.
Furthermore, the potential societal impact of newly synthesized compounds must be a constant consideration. While the goal of medicinal chemistry is to develop beneficial therapeutics, the potential for misuse or unintended negative consequences necessitates a thoughtful and ethical approach to research and dissemination of findings. Adherence to established ethical guidelines and a commitment to the responsible advancement of science are paramount for all researchers in the chemical sciences.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-chloro-N-8-quinolinylbenzamide, and how can purity be validated?
Answer: The compound is typically synthesized via amide coupling between 3-chlorobenzoyl chloride and 8-aminoquinoline under anhydrous conditions. Key steps include:
- Reaction Optimization : Use a Schlenk line to maintain inert conditions, as quinoline derivatives are sensitive to oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from chloroform/hexane yields high purity (≥95%).
- Validation : Confirm purity via LCMS (m/z [M+H]+ ≈ 267) and ¹H NMR (characteristic peaks: δ 10.81 ppm for amide proton, aromatic protons between 7.0–8.6 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Resolve aromatic and amide protons; compare shifts to structurally similar quinolinylbenzamides (e.g., 3-nitro derivatives show δ ~8.5 ppm for nitro groups) .
- X-ray Crystallography : Determine molecular conformation (e.g., dihedral angles between quinoline and benzamide planes) to assess steric effects .
- LCMS/HPLC : Monitor degradation products under varying pH (e.g., hydrolysis at amide bond in acidic conditions).
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in a fume hood; avoid dust inhalation (S22/S24/25 precautions) .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the biological activity of this compound?
Answer:
- Target Identification : Screen against proteasome subunits (e.g., chymotrypsin-like activity assays) based on structural analogs showing inhibitory activity .
- Kinetic Studies : Use fluorescence-based substrates (e.g., Suc-LLVY-AMC) to measure IC₅₀ values under varying ATP concentrations .
- Molecular Docking : Compare binding modes with quinoline-based inhibitors (e.g., bortezomib) using PDB structures (e.g., 4R3O) .
Q. How should researchers address contradictions in experimental data (e.g., varying bioactivity across studies)?
Answer:
- Variable Control : Replicate assays under standardized conditions (pH, temperature, solvent). For example, DMSO concentrations >1% may denature proteins .
- Contradiction Analysis : Apply TRIZ principles to resolve technical contradictions (e.g., improving solubility without reducing stability) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-chloro analogs in agrochemical studies) .
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?
Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Prodrug Design : Mask the amide with ester groups to improve oral bioavailability, followed by enzymatic cleavage in vivo .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo delivery .
Q. How can researchers design robust biological assays to evaluate this compound’s efficacy?
Answer:
- Cell-Based Assays : Use multiple cancer cell lines (e.g., HeLa, MCF-7) with viability assays (MTT/CellTiter-Glo) to assess cytotoxicity .
- Selectivity Profiling : Test against off-target kinases (e.g., EGFR, VEGFR) to minimize side effects .
- In Vivo Models*: Administer via intraperitoneal injection in xenograft models; monitor tumor volume and proteasome activity in plasma .
Q. What crystallographic insights are critical for understanding molecular interactions?
Answer:
- Packing Analysis : Identify π-π stacking between quinoline and benzamide rings (distance ~3.5 Å) .
- Hydrogen Bonding : Map interactions between the amide NH and nearby carbonyl groups (e.g., bond angles ~121°) .
- Thermal Motion : Use anisotropic displacement parameters to assess conformational flexibility .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
Answer:
- Core Modifications : Replace chlorine with fluorine to reduce steric hindrance while maintaining electronegativity .
- Side Chain Engineering : Attach hydrophilic groups (e.g., sulfonamides) to improve aqueous solubility .
- Pharmacophore Mapping : Use QSAR models to predict bioactivity of novel analogs (e.g., CoMFA/CoMSIA) .
Q. What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation : Expose to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13); monitor via HPLC .
- Metabolic Stability : Incubate with liver microsomes; quantify parent compound and metabolites via LC-MS/MS .
- Long-Term Storage : Conduct ICH-compliant stability studies (25°C/60% RH) over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
